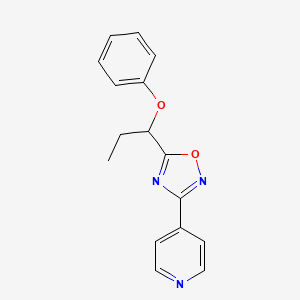![molecular formula C17H24FNO5 B4074989 1-[3-(4-Fluorophenoxy)propyl]azepane;oxalic acid](/img/structure/B4074989.png)
1-[3-(4-Fluorophenoxy)propyl]azepane;oxalic acid
Descripción general
Descripción
1-[3-(4-Fluorophenoxy)propyl]azepane;oxalic acid is a chemical compound that combines the structural features of azepane and oxalic acid with a fluorophenoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenoxy)propyl]azepane typically involves the reaction of azepane with 3-(4-fluorophenoxy)propyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: On an industrial scale, the production of 1-[3-(4-Fluorophenoxy)propyl]azepane may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(4-Fluorophenoxy)propyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenoxy group or the azepane ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azepane or fluorophenoxy derivatives.
Aplicaciones Científicas De Investigación
1-[3-(4-Fluorophenoxy)propyl]azepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance binding affinity and selectivity, while the azepane ring provides structural stability. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparación Con Compuestos Similares
1-[3-(4-Fluorophenoxy)propyl]piperazine: Similar structure but with a piperazine ring instead of azepane.
1-[3-(4-Fluorophenoxy)propyl]morpholine: Contains a morpholine ring instead of azepane.
Uniqueness: 1-[3-(4-Fluorophenoxy)propyl]azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the fluorophenoxy group and azepane ring enhances its potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO.C2H2O4/c16-14-6-8-15(9-7-14)18-13-5-12-17-10-3-1-2-4-11-17;3-1(4)2(5)6/h6-9H,1-5,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONYMMPHGQRPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4074909.png)
![1-[3-(4-Iodophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4074917.png)
![N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4074930.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074938.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B4074944.png)
![7-{(3-bromophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074949.png)
![oxalic acid;N-prop-2-enyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4074952.png)

![methyl 2-[3-(diallylamino)propoxy]benzoate oxalate](/img/structure/B4074977.png)

![N-allyl-N-[2-(4-isopropoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074992.png)

![1-[3-(3-bromophenoxy)propyl]azepane oxalate](/img/structure/B4075007.png)
![1-[2-(3-Bromophenoxy)ethyl]azepane;oxalic acid](/img/structure/B4075012.png)
